molecular formula C22H38O9 B606192 4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne CAS No. 1092554-87-4

4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne

Cat. No.: B606192
CAS No.: 1092554-87-4
M. Wt: 446.54
InChI Key: MBRUWMSMSQUEOD-UHFFFAOYSA-N
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Description

4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne (hereafter referred to as Nonaoxa-diyne) is a linear aliphatic compound featuring two terminal alkyne groups at positions 1 and 30, interspersed with nine ether oxygen atoms (nonaoxa) within a 31-carbon backbone. This structural motif combines the rigidity of diyne termini with the flexibility of polyethylene glycol (PEG)-like ether linkages. The compound’s unique architecture makes it valuable in applications such as polymer synthesis, bioconjugation, and materials science, where its dual reactivity (alkyne groups) and solubility (ether chain) are critical .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRUWMSMSQUEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne is synthesized by reacting polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature . The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Mechanism of Action

Comparison with Similar Compounds

1,7-Octadiyne

  • Structure : A flexible hydrocarbon diyne without oxygen atoms.
  • Reactivity: Lower polarity reduces solubility in polar solvents, limiting its utility in aqueous reactions. Unlike Nonaoxa-diyne, it lacks ether linkages, making it less compatible with biological systems .
  • Applications : Primarily used in hydrocarbon-based click chemistry or polymerizations.

Skipped Diynes (e.g., Neuroprostane intermediates)

  • Structure: Internal triple bonds separated by single bonds (e.g., nona-3,6-diyne).
  • Reactivity: Undergo selective cis-hydrogenation/deuteration using catalysts like Brown’s P2-Ni, whereas Nonaoxa-diyne’s terminal alkynes are more reactive in cycloadditions (e.g., Huisgen reactions) .
  • Applications: Skipped diynes are intermediates in natural product synthesis, while Nonaoxa-diyne is suited for crosslinking or PEG-based conjugates .

Comparison with Aromatic and Functionalized Diynes

1,4-Diethynylbenzene

  • Structure : Rigid, conjugated diyne with phenyl substituents.
  • Reactivity: Enhanced electronic delocalization enables use in conductive polymers or optoelectronic materials. Nonaoxa-diyne’s ether chain disrupts conjugation but improves solubility .
  • Applications: 1,4-Diethynylbenzene is preferred for materials requiring π-conjugation, while Nonaoxa-diyne is better for biocompatible systems .

Diyne III (AB-type monomer)

  • Structure : Asymmetric diyne with one terminal aldehyde and one alkyne group.
  • Reactivity: Dual functionality allows sequential reactions (e.g., aldehyde-amine ligation followed by click chemistry). Nonaoxa-diyne’s symmetrical structure simplifies homopolymerization .

Comparison with PEGylated Derivatives

NHS-PEG24-NHS

  • Structure : Shares the same 31-carbon, nine-ether-oxygen backbone but terminates in NHS esters instead of alkynes.
  • Reactivity: NHS esters react with amines for bioconjugation, whereas Nonaoxa-diyne’s alkynes enable click chemistry with azides. Both benefit from PEG-enhanced solubility .
  • Applications: NHS-PEG24-NHS is used in protein labeling, while Nonaoxa-diyne is ideal for creating crosslinked hydrogels or functionalized nanomaterials .

Di-tert-butyl 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioate

  • Structure: Ether chain identical to Nonaoxa-diyne but with ester termini.
  • Reactivity: Ester groups undergo hydrolysis or transesterification, contrasting with alkyne cycloadditions. The tert-butyl groups confer steric hindrance, reducing reactivity compared to Nonaoxa-diyne .

Key Data Tables

Table 1. Structural and Functional Comparison

Compound Backbone Structure Terminal Groups Solubility Primary Reactivity Applications
Nonaoxa-diyne 31C, 9 ether oxygens Alkyne High (PEG-like) Click chemistry Bioconjugation, polymers
1,7-Octadiyne 8C, no oxygen Alkyne Low (hydrocarbon) Radical polymerization Hydrocarbon polymers
NHS-PEG24-NHS 31C, 9 ether oxygens NHS ester High (PEG-like) Amine coupling Protein labeling
1,4-Diethynylbenzene Phenyl-conjugated Alkyne Moderate π-Conjugation Optoelectronics

Table 2. Reaction Conditions for Macrocyclization

Compound Catalyst System Temperature Time Yield (%) Reference
Nonaoxa-diyne* Cu(I)/ligand 70°C Minutes >80
Diyne [33] (rigid) Ru-based catalyst Reflux Hours ~60

*Predicted based on structural similarity to diyne [39] in .

Research Findings and Implications

  • Flexibility vs. Rigidity: Nonaoxa-diyne’s ether chain enables efficient macrocyclization at lower temperatures compared to rigid diynes (e.g., diyne [33]), as seen in Ru-catalyzed reactions .
  • Biocompatibility : The PEG-like backbone enhances aqueous solubility, making it superior to hydrocarbon diynes for biomedical applications .
  • Functional Versatility: Unlike asymmetric diynes (e.g., Diyne III), Nonaoxa-diyne’s symmetry simplifies the synthesis of homopolymers or symmetrical networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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